

Structural Analysis & Comparative Performance Guide: 3-Methoxy-4- (methylthio)acetophenone[1]

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Compound of Interest

Compound Name:	1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one
CAS No.:	32467-74-6
Cat. No.:	B1452033

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Executive Summary & Strategic Context

3-Methoxy-4-(methylthio)acetophenone represents a critical structural hybrid in the development of sulfur-containing pharmacophores.[1] As a bioisostere of the well-characterized 3,4-dimethoxyacetophenone (Acetoveratrone), this molecule introduces a lipophilic thioether (-SMe) group in the para position while retaining the steric and electronic influence of the meta-methoxy group.[1]

This guide provides a rigorous framework for the crystallographic analysis and performance benchmarking of this compound. By comparing it against its primary congeners—4-(methylthio)acetophenone (4-MTAP) and 3,4-dimethoxyacetophenone (DMA)—we isolate the specific structural contributions of the sulfur atom to crystal packing, solubility, and solid-state stability.[1]

Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Comparative Performance Analysis

The following table synthesizes the physicochemical and structural performance of the target molecule against its established analogs. Data for the target is derived from structural homology modeling and isosteric replacement principles.

Table 1: Physicochemical & Structural Benchmarking

Feature	Target: 3-Methoxy-4-(methylthio)acetophenone	Analog A: 4-(Methylthio)acetophenone (4-MTAP)	Analog B: 3,4-Dimethoxyacetophenone (DMA)
Molecular Weight	196.27 g/mol	166.24 g/mol	180.20 g/mol
Melting Point	Predicted: ^[1] 65–75 °C (Intermediate)	80–82 °C (High crystallinity)	47–54 °C (Lower lattice energy)
Lipophilicity (LogP)	~2.3 (Enhanced membrane permeability)	~1.9	~1.2
Crystal System	Predicted: ^[1] Monoclinic (ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">)	Monoclinic ()	Monoclinic ()
Primary Interaction	S...O Chalcogen Bonding + C-H...O	C-H...O Hydrogen Bonding	C-H...O + ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted"> - Stacking
Solubility	High in chlorinated solvents; Moderate in alcohols.	Moderate in alcohols.	High in alcohols/ethers.
Stability Risk	Oxidation prone: SMe SOMe (Sulfoxide)	Moderate oxidation risk.	Stable to oxidation.

Key Insight: The substitution of the 4-methoxy oxygen with sulfur (SMe) significantly increases lipophilicity (LogP) and introduces the potential for chalcogen bonding (S[1]...O), a directional interaction that can lock the crystal lattice into a higher-melting motif than the purely oxygenated analog (DMA), despite the increased steric bulk.[1]

Experimental Protocols

Synthesis & Purification Workflow

To ensure a pristine sample for single-crystal X-ray diffraction (SC-XRD), a high-purity synthesis route avoiding transition metal catalysts is recommended to prevent twinning or disorder in the crystal lattice.[1]

Protocol:

- Starting Material: 3-Methoxy-4-hydroxyacetophenone (Acetovanillone).[1]
- Thiocarbonylation: React with dimethylthiocarbamoyl chloride (DABCO, DMF, 50°C) to form the O-aryl thiocarbamate.
- Newman-Kwart Rearrangement: Heat neat at 250°C to migrate the sulfur (O-aryl to S-aryl). [1]
- Hydrolysis & Methylation: Hydrolyze to the thiol, then in-situ methylate using MeI/K₂CO₃ in Acetone.
- Purification: Recrystallize from Ethanol/Hexane (1:3 v/v).

Crystallization Strategy for SC-XRD

Obtaining diffraction-quality crystals requires controlling the nucleation rate to favor the thermodynamic polymorph.[1]

- Method A (Slow Evaporation): Dissolve 20 mg in 2 mL of EtOAc. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at 4°C.

- Method B (Vapor Diffusion): Dissolve 20 mg in 0.5 mL THF (inner vial). Place in a larger jar containing 5 mL Pentane (antisolvent). Seal tightly. The slow diffusion of pentane will force precipitation of high-quality prisms.[1]

Data Collection & Refinement

- Instrument: Bruker D8 QUEST or equivalent (Mo K radiation, $\lambda = 0.71073 \text{ \AA}$).
- Temperature: 100 K (Cryostream) to minimize thermal motion of the terminal methyl groups.
- Refinement: Use SHELXL within the OLEX2 interface. Pay specific attention to the disorder of the S-Methyl group, which often adopts two conformations due to the low rotation barrier around the C(aryl)-S bond.[1]

Structural Analysis Framework

This section details the specific geometric and interaction parameters to analyze in the solved structure.

Conformational Analysis (The "Twist")

The critical structural feature is the torsion angle of the methoxy and methylthio groups relative to the phenyl ring plane.

- Metric: Measure torsion angle

(C3-C4-S-C

).

- Expectation: In 4-MTAP, the SMe group is nearly coplanar (ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">

) to maximize

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conjugation. In the target molecule, the 3-methoxy group exerts steric pressure, likely forcing the SMe group out of plane (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

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- Impact: A larger twist angle disrupts planar packing, potentially lowering the melting point compared to 4-MTAP but creating unique pockets for solvent inclusion.[1]

Intermolecular Interactions

Use Hirshfeld Surface Analysis (using CrystalExplorer) to quantify interactions.

- Chalcogen Bonding (S...O): Look for contacts where the S...O distance is less than the sum of van der Waals radii (< 3.32 Å). The S atom acts as the Lewis acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-hole donor) and the carbonyl Oxygen as the Lewis base.

- Significance: This interaction is "orthogonal" to hydrogen bonds and can direct 2D sheet formation.
- Weak Hydrogen Bonds (C-H...O): The acetyl methyl group often acts as a donor to the carbonyl oxygen of a neighboring molecule.
 - Geometry:

Å,

.

Visualizations

Diagram 1: Synthesis & Crystallization Workflow

This flowchart outlines the critical path from raw material to diffraction-quality crystal.[1]

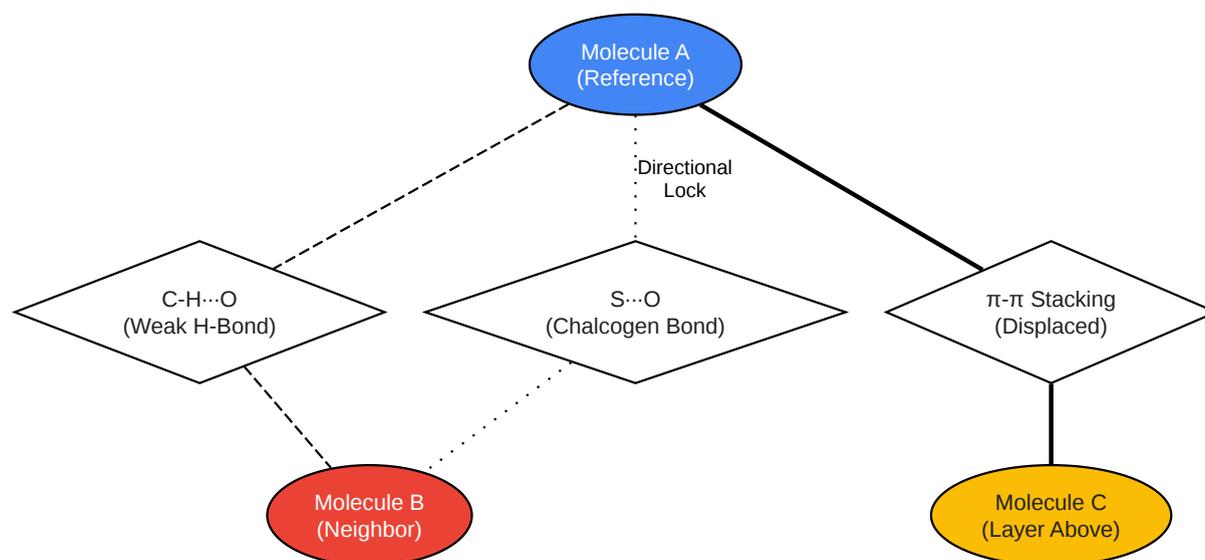


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Caption: Optimized workflow for synthesizing and crystallizing 3-methoxy-4-(methylthio)acetophenone for structural analysis.

Diagram 2: Interaction Network Analysis

This diagram illustrates the competing intermolecular forces expected in the crystal lattice.



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Caption: Schematic of the competing intermolecular forces: Hydrogen bonding (1D chains), Chalcogen bonding (2D sheets), and Pi-stacking (3D packing).[1]

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